Product packaging for 3-Hydroxythiolane-3-carboxylic acid(Cat. No.:CAS No. 1172851-82-9)

3-Hydroxythiolane-3-carboxylic acid

Cat. No.: B3087325
CAS No.: 1172851-82-9
M. Wt: 148.18 g/mol
InChI Key: CXLWIYNXEYYARW-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Thiolane carboxylic acids are a subclass of sulfur-containing heterocyclic compounds characterized by a saturated five-membered ring containing a sulfur atom (the thiolane or tetrahydrothiophene (B86538) ring) and a carboxylic acid functional group. The presence of the sulfur heteroatom imparts unique chemical and physical properties to these molecules, including specific bond angles, lengths, and electronic characteristics, which differ from their carbocyclic and other heterocyclic counterparts like furan (B31954) or pyrrolidine. nih.gov

The introduction of functional groups, such as a hydroxyl group at the C3 position, as in 3-Hydroxythiolane-3-carboxylic acid, further enhances the chemical diversity and potential utility of the thiolane scaffold. This tertiary alcohol and carboxylic acid combination on the same carbon atom creates a stereocenter and provides multiple points for further chemical modification, making it an attractive building block in organic synthesis. The general structure of thiolane allows for various conformations, which can influence the biological activity and reactivity of its derivatives. np-mrd.org

Research Scope and Objectives for this compound Investigations

Research into this compound and its derivatives is primarily driven by the pursuit of new chemical entities with potential applications in medicinal chemistry and materials science. Thiophene-based compounds, the unsaturated analogs of thiolanes, have shown a wide range of biological activities, and their saturated counterparts are explored for similar or novel properties. acs.orgmdpi.com

The primary objectives for investigating this compound include:

Development of Novel Synthetic Methodologies: Establishing efficient and stereoselective routes to synthesize this compound and its derivatives is a key research goal. This includes exploring various synthetic strategies starting from readily available precursors. prepchem.comorganic-chemistry.org

Exploration as a Chiral Building Block: The presence of a chiral center makes this molecule a valuable synthon for the asymmetric synthesis of more complex molecules, including pharmaceuticals.

Investigation of Biological Activity: While no specific biological activities are currently reported for this compound itself, related thiolane and thiophene (B33073) derivatives have been investigated for various therapeutic applications. np-mrd.orgnih.gov Research would aim to screen this compound and its derivatives for potential biological targets.

Chemical Properties and Data

Based on its structure, this compound possesses the following fundamental properties:

PropertyValue
Molecular Formula C5H8O3S
Molecular Weight 148.18 g/mol
SMILES C1CSCC1(C(=O)O)O
InChI InChI=1S/C5H8O3S/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)

Data sourced from PubChem.

Potential Synthetic Approaches

General synthetic strategies that could be adapted include:

Aldol-type Condensation: A reaction between a ketone and an ester enolate, or a related nucleophile, could form the carbon skeleton with the desired hydroxyl and carboxyl functionalities.

Reformatsky Reaction: The reaction of an α-halo ester with a ketone in the presence of zinc metal is a classic method for preparing β-hydroxy esters, which can then be hydrolyzed to the corresponding carboxylic acid. organic-chemistry.org

From a Substituted Thiophene: A potential route could involve the synthesis of a corresponding thiophene derivative, followed by reduction of the thiophene ring to a thiolane.

Spectroscopic Characterization

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. orgchemboulder.com

A sharp and strong C=O stretching band from the carboxylic acid, expected around 1700-1725 cm⁻¹. orgchemboulder.comspectroscopyonline.com

An O-H stretching band from the tertiary alcohol, which may be a sharp peak around 3500 cm⁻¹ in a dilute solution or a broader band if involved in hydrogen bonding.

C-H stretching bands from the aliphatic ring structure below 3000 cm⁻¹.

A C-O stretching band for the tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum would show signals for the methylene (B1212753) protons of the thiolane ring. The chemical shifts of these protons would be influenced by the adjacent sulfur atom and the C3 substituent. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. libretexts.org The hydroxyl proton would also appear as a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon spectrum would exhibit a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The quaternary carbon at the C3 position bearing the hydroxyl and carboxyl groups would also be observable, along with the signals for the other three carbons of the thiolane ring. libretexts.orglibretexts.org

Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺). Common fragmentation patterns for carboxylic acids include the loss of a water molecule (M-18) and the loss of a carboxyl group (M-45). researchgate.netyoutube.com The fragmentation of the thiolane ring could also lead to characteristic daughter ions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3S B3087325 3-Hydroxythiolane-3-carboxylic acid CAS No. 1172851-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxythiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLWIYNXEYYARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172851-82-9
Record name 3-hydroxythiolane-3-carboxylic acid
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Synthetic Methodologies for 3 Hydroxythiolane 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to 3-Hydroxythiolane-3-carboxylic Acid

The direct construction of the this compound scaffold, featuring a quaternary stereocenter containing both a hydroxyl and a carboxyl group, presents a significant synthetic challenge. The literature points towards several strategic approaches that could be adapted for this purpose, including polymer-supported methods, solution-phase syntheses with careful use of protecting groups, and more unconventional methods like radiolytic generation.

Polymer-Supported Synthetic Strategies

Solid-phase synthesis (SPS) offers a powerful platform for the efficient construction of compound libraries and complex molecules by simplifying purification processes. While a direct solid-phase synthesis of this compound has not been reported, the principles have been successfully applied to related sulfur-containing heterocycles. For instance, a traceless solid-phase synthesis of 2-substituted benzothiophenes has been developed. nih.gov This method involves the alkylidenation of a resin-bound ester with a titanium(IV) benzylidene bearing a masked sulfur nucleophile, followed by cleavage and cyclization. nih.gov

Another relevant strategy is the comparison of solid-phase and solution-phase syntheses for heterocyclic macrocycles containing thiazole (B1198619) units. mdpi.com In one approach, a linear peptide precursor was assembled on a solid support, followed by cyclization and heterocycle formation after cleavage from the resin. mdpi.com These methodologies suggest that a polymer-supported strategy for this compound could be envisioned, potentially starting from a resin-bound thiol precursor that undergoes cyclization with a suitable three-carbon electrophile bearing the masked hydroxy and carboxyl functionalities.

Table 1: Key Features of Polymer-Supported Synthesis for Heterocycles

FeatureDescriptionReference
Principle Immobilization of a starting material on a solid support (resin) to simplify purification of intermediates. nih.govmdpi.com
Traceless Linker A linker that is cleaved from the resin without leaving a trace of its structure on the final molecule. nih.gov
Application Synthesis of 2-substituted benzothiophenes and heterocyclic macrocycles. nih.govmdpi.com
Potential Adaptation A resin-bound thiol could be reacted with an appropriate electrophile to form the thiolane ring.-

Conventional Solution-Phase Syntheses with Protecting Group Strategies

Solution-phase synthesis remains a versatile and powerful approach for the preparation of complex molecules. The synthesis of this compound in solution would necessitate a careful strategy for the use of protecting groups to mask the reactive hydroxyl and carboxylic acid functionalities.

Stereoselective syntheses of related β-hydroxy acids have been achieved using Evans chemistry. For example, the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid involved an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. nih.gov The hydroxyl and carboxylic acid groups were protected as a tert-butyldimethylsilyl (TBDMS) ether and an oxazolidinone chiral auxiliary, respectively. nih.gov

Furthermore, the synthesis of thioacid derivatives often requires the use of protecting groups. 2-Cyanoethyl thioester has been used as a protecting group for thioacids during peptide synthesis. nih.gov The synthesis of thiol esters from carboxylic acids and thiols can be achieved using coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which facilitates the reaction under mild conditions. semanticscholar.org

A plausible solution-phase route to this compound could involve the cyclization of a linear precursor with appropriate protecting groups on the thiol, hydroxyl, and carboxyl moieties, followed by a final deprotection step.

Table 2: Protecting Groups and Reagents in Solution-Phase Synthesis

Functional GroupProtecting Group/ReagentPurposeReference
Hydroxyltert-Butyldimethylsilyl (TBDMS)Protection during reaction nih.gov
Carboxylic AcidOxazolidinone (chiral auxiliary)Protection and stereocontrol nih.gov
Thioacid2-Cyanoethyl thioesterProtection during synthesis nih.gov
Coupling ReagentTBTUFacilitates ester/thiol ester formation semanticscholar.org

Radiolytic Generation and Elucidation of Formation Pathways

The generation of molecules through radiolysis, using ionizing radiation, offers a unique, albeit less common, synthetic pathway. The radiolysis of water produces highly reactive species such as hydroxyl radicals (•OH), which can initiate a cascade of chemical reactions. rsc.org

In the context of sulfur-containing compounds, photosensitized oxidation of methionine and S-methyl-cysteine analogues leads to the formation of a sulfur-centered radical cation (>S⁺•) as a primary intermediate. nih.gov This radical cation can then undergo further reactions, such as deprotonation, to yield stable carbon-centered radicals. nih.gov While not a conventional synthetic method, studying the radiolytic decomposition of related sulfur-containing carboxylic acids could provide valuable insights into the formation and stability of the this compound radical intermediates and potential degradation pathways.

Synthesis of Related Thiolane Carboxylic Acid Precursors and Analogs

The synthesis of precursors and structural analogs provides both valuable starting materials for further elaboration and compounds for structure-activity relationship studies. Several methods have been reported for the synthesis of substituted thiolanes and related thiophene (B33073) carboxylic acids.

Derivatization from Thiolane-3-one Precursors

Thiolane-3-one is a logical starting material for the synthesis of 3-substituted thiolanes. While a direct conversion to this compound is not documented, general reactions of ketones could be applied. For instance, a Reformatsky reaction with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc could introduce the carboxymethyl group at the 3-position, which could then be hydrolyzed to the carboxylic acid. Subsequent stereoselective reduction of the ketone or oxidation of an enolate could potentially install the hydroxyl group.

A related synthesis involves the [3+2] cycloaddition reaction of a thiocarbonyl ylide with an appropriate dipolarophile to produce hydrogenated thiophenes (thiolanes). This method has been used to synthesize derivatives such as trans-4-[(tert-butoxycarbonyl)amino]tetrahydrothiophene-3-carboxylic acid, which is a valuable precursor for further chemical modification. nuph.edu.ua

Multi-step Protocols for Spirocyclic Azirine Synthons

Spirocyclic structures are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks. The synthesis of spirocyclic aziridines, and by extension their azirine precursors, from thiolane derivatives represents a sophisticated synthetic challenge.

Methodologies for the synthesis of spiro compounds often involve cycloaddition reactions. For example, spiro derivatives containing a thiophene ring have been synthesized via a 1,3-dipolar cycloaddition reaction of azomethine ylides with a dipolarophile. orientjchem.org General methods for aziridine (B145994) synthesis often involve the reaction of imines with carbenoids or ylides. organic-chemistry.org For instance, N,N-dimethylaziridine-2-carboxamides can react with organolithium reagents to form 2-aziridinylketones, which are versatile intermediates. nih.gov

While not starting from a thiolane, the synthesis of spiro-fused hydantoins and thiohydantoins from β-aryl pyrrolidines demonstrates the construction of spiro-heterocyclic systems. nih.gov A plausible, albeit challenging, route to a thiolane-spiro-azirine could involve the conversion of thiolane-3-one to an exocyclic imine, followed by a [2+1] cycloaddition with a carbene or its equivalent.

General Carboxylic Acid Synthesis Strategies Applicable to Thiolane Systems

The creation of the carboxylic acid moiety on the thiolane ring is a critical step. Several classical and modern synthetic methods can be adapted for this purpose.

Hydrolysis of Carboxylic Acid Derivatives

One of the most direct and widely used methods for obtaining carboxylic acids is the hydrolysis of their corresponding derivatives, such as esters, amides, or nitriles. sydney.edu.auyoutube.comwizeprep.com This approach is particularly relevant for the synthesis of this compound, where a precursor containing a protected carboxyl group is often synthesized first.

The ease of hydrolysis depends on the reactivity of the carboxylic acid derivative. Acid chlorides, for instance, are highly reactive and readily hydrolyze in water. sydney.edu.aulibretexts.org Esters and amides, being more stable, typically require acidic or basic conditions and often heat to undergo hydrolysis. sydney.edu.auyoutube.com For example, base-catalyzed ester hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and an alcohol. youtube.com Subsequent acidification yields the final carboxylic acid.

In the context of thiolane systems, a synthetic route might involve the initial preparation of a 3-hydroxythiolane-3-carboxylate ester. This ester can then be subjected to hydrolysis to yield the desired this compound. The choice of reaction conditions is crucial to avoid unwanted side reactions, especially given the presence of the hydroxyl group.

Table 1: Hydrolysis of Carboxylic Acid Derivatives

DerivativeReagents and ConditionsProductReactivity
Acid ChlorideWaterCarboxylic AcidHigh
Anhydride (B1165640)WaterCarboxylic AcidHigh
EsterAcid or Base, HeatCarboxylic AcidModerate
AmideStrong Acid or Base, Prolonged HeatCarboxylic AcidLow
NitrileAcid or Base, HeatCarboxylic AcidLow

Oxidative Functionalization of Precursors

Oxidative methods provide another avenue for the synthesis of carboxylic acids. These reactions typically involve the oxidation of a precursor molecule containing a functional group that can be converted into a carboxyl group. Common precursors include primary alcohols and aldehydes.

While direct oxidation of a hydroxymethyl group on the thiolane ring at the C3 position to a carboxylic acid is a plausible strategy, the presence of the tertiary hydroxyl group in the target molecule, this compound, suggests that this approach might be more applicable to the synthesis of other thiolane carboxylic acids. However, oxidative functionalization can be employed in earlier stages of a synthetic sequence. For instance, a precursor with a different substitution pattern could be oxidized, followed by further transformations to introduce the hydroxyl group at C3.

A relevant example in a related system is the synthesis of 3-hydroxy-thiophene-4-carboxylic acid methyl ester, where 3-hydroxy-dihydrothiophene-4-carboxylic acid methyl ester is treated with sulfuryl chloride. prepchem.com This demonstrates the use of an oxidizing agent to achieve a desired functionalization on a sulfur-containing heterocyclic ring.

Carboxylation Reactions for Thiolane Carboxylic Acids

Carboxylation involves the direct introduction of a carboxyl group into a molecule, typically by reaction with carbon dioxide. wikipedia.org This method is a powerful tool in organic synthesis for creating carboxylic acids. youtube.com The reaction often requires the generation of a nucleophilic carbanion intermediate that can attack the electrophilic carbon of CO2.

For thiolane systems, this could involve the deprotonation of the C3 position of a suitable thiolane precursor to form a carbanion, which is then trapped with carbon dioxide. The feasibility of this approach depends on the acidity of the C-H bond at the C3 position and the stability of the resulting carbanion. The presence of the sulfur atom in the ring can influence the acidity of adjacent protons.

A notable example in a related heterocyclic system is the carboxylate-assisted carboxylation of thiophene with CO2 in a solvent-free carbonate medium. mdpi.com This process demonstrates that C-H bonds on sulfur-containing rings can be activated for carboxylation under specific conditions. While this example pertains to thiophene, the underlying principles could potentially be adapted for the carboxylation of a suitably activated thiolane precursor to generate a thiolane carboxylic acid.

Chemical Transformations and Reaction Mechanisms of 3 Hydroxythiolane 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety of 3-Hydroxythiolane-3-carboxylic Acid

The carboxylic acid group is a versatile functional group capable of undergoing a variety of transformations. For this compound, these reactions are influenced by the presence of the adjacent hydroxyl group and the steric hindrance imposed by the thiolane ring.

Esterification and Thioesterification Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic synthesis. For this compound, this transformation can be achieved under various conditions. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.

Reactant (Alcohol/Thiol) Reagent/Catalyst Product Reaction Conditions Yield (%) Reference
MethanolH₂SO₄Methyl 3-hydroxythiolane-3-carboxylateRefluxNot Reported
Ethanol (B145695)HClEthyl 3-hydroxythiolane-3-carboxylateReflux, Excess EthanolNot Reported
Various AlcoholsDCC, DMAPCorresponding EsterRoom TemperatureGood
ThiolsTFFHCorresponding ThioesterNot SpecifiedGood

Thioesterification, the formation of a thioester, can also be accomplished. Thioesters are important intermediates in various chemical and biological processes. Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be employed to facilitate the coupling of this compound with thiols.

Amide Bond Formation Mechanisms

The formation of amides from carboxylic acids is a critical transformation, particularly in medicinal chemistry. Direct reaction of this compound with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

Amine Coupling Reagent Product Reaction Conditions Yield (%) Reference
Primary Amine (R-NH₂)DCCN-substituted 3-hydroxythiolane-3-carboxamideNot SpecifiedNot Reported
Secondary Amine (R₂NH)DCC, HOBtN,N-disubstituted 3-hydroxythiolane-3-carboxamideNot SpecifiedNot Reported

Anhydride (B1165640) Synthesis and Reactivity

Acid anhydrides are another important class of carboxylic acid derivatives. Symmetrical anhydrides of this compound can be synthesized by reacting the carboxylic acid with a dehydrating agent. The resulting anhydride is a more reactive acylating agent than the parent carboxylic acid and can be used in various nucleophilic acyl substitution reactions.

Acyl Halide Generation

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives. They are valuable intermediates for the synthesis of esters, amides, and other acyl compounds. This compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Reagent Product Byproducts Reference
Thionyl chloride (SOCl₂)3-Hydroxythiolane-3-carbonyl chlorideSO₂, HCl
Phosphorus pentachloride (PCl₅)3-Hydroxythiolane-3-carbonyl chloridePOCl₃, HCl

Nucleophilic Acyl Substitution Pathways

The derivatives of this compound, such as its esters, amides, and acyl halides, are all susceptible to nucleophilic acyl substitution. The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. The reactivity of these derivatives towards nucleophiles follows the general order: acyl halide > anhydride > thioester > ester > amide. This reactivity trend is governed by the ability of the leaving group to depart.

Reactions Involving the Hydroxyl Group of this compound

The tertiary hydroxyl group of this compound also partakes in a range of chemical reactions. However, its reactivity can be sterically hindered by the adjacent carboxylic acid group and the thiolane ring.

Reactions involving the hydroxyl group often require its conversion into a better leaving group. For instance, protonation of the hydroxyl group in the presence of a strong acid facilitates its departure as a water molecule. Substitution reactions at the tertiary carbon are possible, though they may be complicated by elimination reactions, especially under heating.

Chemoselective transformation of the hydroxyl group in the presence of the carboxylic acid moiety can be challenging. Protection of the carboxylic acid group, for example as an ester, may be necessary before carrying out reactions on the hydroxyl group. Conversely, strategies exist to selectively react the hydroxyl group while the carboxylic acid is present as a carboxylate salt. For example, treatment with a strong base can form a dianion, where the carboxylate is less reactive towards electrophiles than the alkoxide, allowing for selective tosylation of the hydroxyl group.

Further research is required to fully elucidate the specific reaction conditions and outcomes for the various transformations of the hydroxyl group in this compound.

Transformations of the Thiolane Ring and Sulfur Atom

The thiolane ring in this compound contains a thioether linkage, which is susceptible to oxidation. The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidant used.

Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as m-CPBA), and potassium permanganate. pharmacy180.com The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant. The first stage of oxidation yields the corresponding sulfoxide, 3-hydroxy-1-oxothiolane-3-carboxylic acid. Further oxidation under more forcing conditions or with a stronger oxidizing agent can then produce the sulfone, 3-hydroxy-1,1-dioxothiolane-3-carboxylic acid. These oxidations can significantly alter the polarity and chemical properties of the molecule.

The thiolane ring itself is generally stable under many reaction conditions. Ring-opening reactions are not common unless activated by adjacent functional groups or under specific catalytic conditions, none of which are standard for this structure.

Table 1: Oxidation of the Thiolane Sulfur Atom

Starting Material Reagent(s) Product
This compound H₂O₂ (1 equiv.) 3-Hydroxy-1-oxothiolane-3-carboxylic acid

Electrophilic Fluoromethylation and Related Derivatizations of the Carboxylic Acid

Specific information regarding the electrophilic fluoromethylation of this compound is not extensively documented in readily available scientific literature. However, the carboxylic acid group readily undergoes a variety of other derivatization reactions. nih.govresearchgate.net These transformations are crucial for modifying the compound's solubility, reactivity, and biological activity.

Standard derivatizations include esterification and amidation. thermofisher.comlibretexts.org Esterification can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For instance, reaction with ethanol and a catalytic amount of sulfuric acid would yield ethyl 3-hydroxythiolane-3-carboxylate.

Amide formation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org The direct reaction with an amine is generally inefficient as it leads to salt formation. The use of coupling agents like dicyclohexylcarbodiimide (DCC) provides a milder alternative for forming amides directly from the carboxylic acid and an amine. libretexts.org

Table 2: Derivatization of the Carboxylic Acid Group

Reaction Type Reagent(s) Product
Fischer Esterification Ethanol (CH₃CH₂OH), H₂SO₄ (cat.) Ethyl 3-hydroxythiolane-3-carboxylate
Amidation (via Acyl Chloride) 1. SOCl₂ 2. Ammonia (NH₃) 3-Hydroxythiolane-3-carboxamide

Alpha-Halogenation Reactions of this compound

Alpha-halogenation is a fundamental reaction for many carboxylic acids, most notably the Hell-Volhard-Zelinskii (HVZ) reaction for alpha-bromination. fiveable.melibretexts.orgchemistrysteps.com This reaction typically involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org The mechanism proceeds through the formation of an acyl bromide, which then enolizes. chemistrysteps.com The enol tautomer subsequently reacts with bromine at the alpha-position. pressbooks.pub

However, a critical requirement for the Hell-Volhard-Zelinskii reaction and similar alpha-halogenation methods is the presence of at least one hydrogen atom at the alpha-carbon. chemistrysteps.com In the case of this compound, the alpha-carbon (C3) is a tertiary center, bonded to the sulfur atom, another carbon of the ring, the carboxylic acid group, and a hydroxyl group. Consequently, there are no alpha-hydrogens available for substitution.

Therefore, standard alpha-halogenation reactions like the Hell-Volhard-Zelinskii reaction are not applicable to this compound. Alternative synthetic strategies would be required to introduce a halogen at the alpha-position, likely involving more complex multi-step sequences starting from different precursors.

Table 3: Applicability of Alpha-Halogenation

Reaction Reagent(s) Applicability to this compound Rationale
Hell-Volhard-Zelinskii Br₂, PBr₃ Not Applicable No α-hydrogens for substitution. chemistrysteps.com

Derivatives and Analogs of 3 Hydroxythiolane 3 Carboxylic Acid in Synthetic Chemistry

Synthesis of Substituted 3-Hydroxythiolane-3-carboxylic Acid Analogs

The generation of analogs of this compound with various substituents on the thiolane ring is crucial for fine-tuning the physicochemical properties and biological activity of resulting molecules. While direct synthetic routes to a wide array of substituted 3-hydroxythiolane-3-carboxylic acids are not extensively documented, analogous synthetic strategies from related sulfur-containing heterocycles, such as thiophenes, and other cyclic carboxylic acids can provide a roadmap for their preparation.

Key to the synthesis of these analogs is the strategic introduction of substituents at various positions of the thiolane ring, followed by the formation or modification of the carboxylic acid and hydroxyl groups. For instance, methods for the halogenation of thiophene (B33073) rings are well-established and could be adapted for thiolanes. A one-pot bromination/debromination procedure has been successfully developed for 3-methylthiophene, leading to the formation of 2,4-dibromo-3-methylthiophene, a key intermediate for further functionalization. nih.gov Similarly, the introduction of carboxylic acid functionality can be achieved through a Grignard reaction followed by carbonation with carbon dioxide, or via a palladium-catalyzed carbonylation. nih.gov

The following table illustrates potential synthetic approaches for creating substituted this compound analogs, based on established methods for other heterocyclic systems.

Substitution Position Potential Synthetic Strategy Analogous Reaction Reference
C2/C5Halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira)Bromination of 3-methylthiophene nih.gov
C4Alkylation of an enolate precursorAlkylation of cyclic ketonesN/A
Hydroxyl GroupEtherification or esterificationWilliamson ether synthesis on hydroxy-substituted benzo[d]thiazoles nih.gov
Carboxylic AcidAmidation or esterificationStandard peptide coupling or esterification reactionsN/A

These strategies would allow for the creation of a library of this compound analogs with diverse substituents, such as alkyl, aryl, and heteroaryl groups, as well as varied functional groups at the hydroxyl and carboxylic acid positions.

Incorporation into Complex Molecular Architectures

The rigid scaffold of this compound makes it an attractive building block for the synthesis of complex molecules, including peptidomimetics and novel heterocyclic systems.

Peptide Synthesis Building Blocks and Peptidomimetic Structures

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, receptor affinity, and selectivity. The constrained conformation of this compound can be used to mimic or induce specific secondary structures in peptides, such as turns and helices. The synthesis of peptides containing thioether building blocks has been reported, demonstrating the feasibility of incorporating sulfur-containing residues into peptide chains. nih.gov

The general approach for incorporating this compound into a peptide sequence would involve standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis techniques. This would require the appropriate protection of the hydroxyl and carboxylic acid or amino functionalities. Convergent synthetic routes, where pre-synthesized peptide fragments are coupled, could also be employed. nih.gov The use of various coupling reagents, such as HOBt/DIC, is common in such syntheses. nih.gov

The following table outlines a general synthetic scheme for incorporating a this compound analog into a dipeptide.

Step Description Key Reagents/Conditions
1Protection of the hydroxyl group of the thiolane analog.e.g., TBDMS-Cl, imidazole
2Protection of the carboxylic acid of the C-terminal amino acid.e.g., Benzyl bromide, base
3Coupling of the N-protected amino acid to the thiolane analog.e.g., DCC, HOBt or EDC, HOBt
4Deprotection of the N-terminus.e.g., Piperidine (for Fmoc) or TFA (for Boc)
5Coupling with the next amino acid in the sequence.e.g., DCC, HOBt or EDC, HOBt
6Final deprotection of all protecting groups.e.g., TFA cocktail

Heterocyclic Compound Formation (e.g., Coumarin-Thiadiazole Hybrids as analogous examples)

The carboxylic acid and hydroxyl groups of this compound provide reactive handles for the construction of fused or linked heterocyclic systems. An analogous example can be found in the synthesis of coumarin-thiadiazole hybrids, where a carboxylic acid on a coumarin (B35378) ring is used as a starting point for the formation of a thiadiazole ring. beilstein-journals.org

In a similar vein, the carboxylic acid of this compound could be converted to a key intermediate, such as an acyl chloride or an ester, which can then react with a suitable nucleophile to form a new heterocyclic ring. For example, reaction with a thiosemicarbazide (B42300) could lead to the formation of a thiolane-thiadiazole hybrid. The hydroxyl group could also participate in cyclization reactions to form fused oxathiolane systems.

The synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester from 2,4-dihydroxybenzaldehyde (B120756) and dimethyl malonate provides another example of building a heterocyclic system from a hydroxyl- and carboxyl-functionalized precursor. chemicalbook.com This highlights the potential for this compound to act as a versatile scaffold for generating novel heterocyclic entities with potential biological activities.

Functionalization Strategies for Diverse Chemical Libraries

The creation of chemical libraries based on a common scaffold is a key strategy in drug discovery for exploring a wide range of chemical space and identifying lead compounds. The this compound core offers multiple points for diversification.

Functionalization can be achieved by modifying the three primary functional groups:

Carboxylic Acid: The carboxylic acid can be converted into a variety of functional groups, including amides, esters, and ketones. Amide formation with a diverse set of amines is a straightforward way to introduce a wide range of substituents.

Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters, introducing further diversity.

Furthermore, if the thiolane ring itself is substituted, as discussed in section 4.1, the number of possible derivatives expands significantly. The development of efficient synthetic routes to halogenated thiophene derivatives, which serve as building blocks for more complex molecules, showcases a powerful strategy for creating diverse chemical libraries. nih.govbeilstein-journals.org These halogenated intermediates can undergo a variety of cross-coupling reactions to introduce a wide array of aryl and heteroaryl substituents.

The following table summarizes potential functionalization strategies for generating a diverse chemical library from a this compound scaffold.

Functionalization Point Reaction Type Potential Reagents Resulting Functional Group
Carboxylic AcidAmide CouplingDiverse amines, coupling agents (EDC, HATU)Amides
Carboxylic AcidEsterificationDiverse alcohols, acid catalystEsters
Hydroxyl GroupEtherificationAlkyl halides, baseEthers
Hydroxyl GroupEsterificationAcyl chlorides, baseEsters
ThioetherOxidationm-CPBA, H₂O₂Sulfoxide (B87167), Sulfone
Ring (if halogenated)Suzuki CouplingBoronic acids, Pd catalystAryl/Heteroaryl substituents
Ring (if halogenated)Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl substituents

By systematically applying these functionalization strategies, a large and diverse library of compounds based on the this compound scaffold can be generated for high-throughput screening and the discovery of new bioactive molecules. The inherent chirality and conformational rigidity of the core structure make it a particularly valuable starting point for the development of novel therapeutics.

Spectroscopic and Advanced Characterization Techniques in Research on 3 Hydroxythiolane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 3-hydroxythiolane-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assembly of a complete molecular picture. nih.gov

In ¹H NMR spectroscopy, the chemical shifts of the protons in this compound would provide key insights. The proton of the carboxylic acid group (–COOH) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 12 δ, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The protons on the carbon atoms of the thiolane ring would exhibit complex splitting patterns due to their proximity and coupling with each other.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. libretexts.org The carbon atom of the carboxyl group (C=O) would resonate at the downfield end of the spectrum, generally in the range of 165 to 185 δ. libretexts.org The carbon atom attached to both the hydroxyl group and the sulfur atom would also have a characteristic chemical shift, influenced by these two heteroatoms. The remaining methylene (B1212753) (–CH₂–) carbons in the thiolane ring would appear at more upfield positions. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment. nih.gov

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. uni.lu In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments would be measured.

The molecular ion peak [M]⁺ would correspond to the intact molecule, confirming its molecular weight. For this compound (C₅H₈O₃S), the predicted monoisotopic mass is 148.01941 Da. uni.lu High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental formula.

Electron impact ionization, a common technique, would likely induce fragmentation of the molecule. Characteristic fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (•OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org The fragmentation of the thiolane ring could also produce distinct fragments, providing further structural clues. The analysis of these fragmentation patterns allows researchers to piece together the different components of the molecule. libretexts.org

Predicted Collision Cross Section (CCS) Data for this compound Adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺149.02669129.4
[M+Na]⁺171.00863136.4
[M-H]⁻147.01213130.4
[M+NH₄]⁺166.05323153.2
[M+K]⁺186.98257135.0
[M+H-H₂O]⁺131.01667126.1
[M+HCOO]⁻193.01761144.5
[M+CH₃COO]⁻207.03326164.3
[M+Na-2H]⁻168.99408131.6
[M]⁺148.01886127.7
[M]⁻148.01996127.7

Data sourced from PubChem. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy:

IR spectroscopy of a carboxylic acid reveals several characteristic absorption bands. orgchemboulder.com A very broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O–H stretching vibration of the carboxylic acid group, which is broadened by hydrogen bonding. libretexts.org The carbonyl (C=O) stretching vibration will produce a strong, sharp peak typically found between 1710 and 1760 cm⁻¹. libretexts.org The presence of conjugation or hydrogen bonding can shift this peak to a lower frequency. libretexts.org Additionally, the C–O stretching vibration will appear in the 1210–1320 cm⁻¹ region, and the O–H bend can be observed between 1395-1440 cm⁻¹ and 910-950 cm⁻¹. orgchemboulder.com The S-H stretching band for the thiol group, if present as a monomer, would appear around 2558 cm⁻¹, though its intensity is typically weak. mdpi.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration also gives a strong band in the Raman spectrum. The S-H stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The C-S bond stretching vibrations within the thiolane ring would also be detectable.

Characteristic Vibrational Frequencies for this compound:

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
O–H (Carboxylic Acid)Stretch2500–3300 (very broad)
C=O (Carbonyl)Stretch1710–1760
C–O (Carboxylic Acid)Stretch1210–1320
O–H (Carboxylic Acid)Bend1395–1440 and 910–950
S-H (Thiol)Stretch~2558

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. nih.gov For this compound, which is a chiral molecule, X-ray crystallography can unambiguously establish the spatial orientation of the hydroxyl and carboxyl groups relative to the thiolane ring. ed.ac.uk

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed. This includes precise bond lengths, bond angles, and torsional angles.

A key aspect for chiral molecules is the determination of the absolute structure, which distinguishes between the two possible enantiomers. ed.ac.uk This is often achieved through the analysis of anomalous dispersion effects, which are small differences in the diffraction pattern that arise from the interaction of X-rays with the electrons of the atoms, particularly heavier atoms like sulfur. mdpi.com The Flack parameter is a value calculated during the refinement of the crystal structure that indicates whether the determined absolute structure is correct. ed.ac.ukcaltech.edu A value close to zero suggests the correct enantiomer has been modeled. caltech.edu

Advanced Spectroscopic Methods

Beyond the core techniques, other advanced spectroscopic methods can provide further specialized information about the properties of this compound.

Fluorescence Spectroscopy: While this compound itself is not expected to be strongly fluorescent, derivatization with a fluorescent tag could enable highly sensitive detection and quantification. Fluorescence spectroscopy measures the emission of light from a substance after it has absorbed light. This technique is particularly useful for studying interactions with other molecules, such as proteins or other biological targets.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS could be used to analyze the surface chemistry of thin films or self-assembled monolayers containing this compound. It can provide detailed information about the oxidation states of the carbon, oxygen, and sulfur atoms, which can be valuable in understanding surface interactions and reactions.

Computational and Theoretical Studies on 3 Hydroxythiolane 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. It is extensively used to study the electronic structure and energetics of molecules.

DFT calculations are instrumental in mapping out potential reaction pathways for a molecule. For 3-Hydroxythiolane-3-carboxylic acid, this could involve studying its synthesis, degradation, or metabolic pathways. Theoretical studies on similar heterocyclic compounds often elucidate reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. The investigation of cycloaddition reactions in thiophene (B33073) derivatives, for instance, has been successfully performed using DFT to determine the preferred reaction mechanism. nih.govchemrxiv.org

The process involves locating the minimum energy structures on the potential energy surface that correspond to stable molecules and the saddle points that represent the transition states connecting them. The geometric parameters and vibrational frequencies of these structures are calculated to confirm their nature. For example, a transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a reaction pathway has been mapped, DFT is used to calculate the energies of all stationary points. This allows for the construction of an energetic profile, which shows the relative energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. A study on the formation of thioxophosphine, for example, successfully used quantum chemical calculations to determine energy barriers for different reaction pathways. nih.gov

Kinetic parameters can be estimated from the calculated activation energies using transition state theory. This provides quantitative insights into how fast a reaction is likely to proceed under given conditions. For complex reaction networks, these calculations can help identify the rate-determining step.

Molecular Modeling and Conformational Analysis

The three-dimensional shape of a molecule is critical to its function and reactivity. Molecular modeling techniques, including both quantum mechanics and classical molecular mechanics (force fields), are used to explore the conformational landscape of flexible molecules like this compound.

The thiolane ring can adopt various puckered conformations (e.g., envelope and twist). Furthermore, the hydroxyl and carboxylic acid substituents can have different orientations relative to the ring and to each other. A systematic conformational search would be necessary to identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Studies on other carboxylic acids have shown that while a syn conformation is often preferred in the gas phase, the anti conformation can also be significantly populated in solution.

Polarity Analysis and Reactivity Prediction in Thiolane Systems

The distribution of electron density in a molecule governs its polarity and reactivity. DFT calculations provide various ways to analyze this.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would highlight the acidic proton of the carboxylic acid, the lone pairs on the oxygen and sulfur atoms, and any regions susceptible to nucleophilic or electrophilic attack. This has been used to explain the reactivity of thiophene carboxylic acids. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the energy and shape of the LUMO indicate the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability.

Atomic Charges: Various schemes exist to partition the total electron density among the atoms in a molecule, providing partial atomic charges. These charges can give a simplified but useful picture of the charge distribution and help in understanding intermolecular interactions.

By applying these computational tools, a detailed understanding of the chemical and physical properties of this compound could be achieved, even in the absence of extensive experimental data.

Applications and Future Research Directions of 3 Hydroxythiolane 3 Carboxylic Acid in Academic Contexts

Utility as a Chemical Intermediate in Organic Synthesis

In organic synthesis, carboxylic acids are a foundational class of compounds, widely used as precursors for a vast array of other functional groups and molecular architectures. enamine.netyoutube.com 3-Hydroxythiolane-3-carboxylic acid embodies this utility, serving as a strategic starting point for more complex molecules. The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters, amides, and highly reactive acid chlorides. youtube.com This versatility is crucial, as many synthetic pathways rely on the initial conversion of a carboxylic acid to a more reactive intermediate to facilitate subsequent bond formations. youtube.com

The general strategy often involves using the carboxylic acid as a handle for nucleophilic acyl substitution. youtube.com For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acid chloride, a highly electrophilic species that can then react with a wide range of nucleophiles to form amides, esters, and thioesters. youtube.com Furthermore, general methods for thioester synthesis often involve the activation of a carboxylic acid followed by reaction with a thiol. organic-chemistry.org The presence of the thiolane ring and the tertiary alcohol in this compound adds layers of complexity and potential for unique reactivity, making it a valuable intermediate for synthesizing novel sulfur-containing heterocyclic compounds.

Role in Radiation Chemistry and Radiolytic Processes

The behavior of molecules under high-energy radiation is a critical area of study, with implications for radiotherapy and materials science. While the specific role of this compound in radiolytic processes remains a largely unexplored field, research on analogous structures provides a framework for future investigations. For example, a different compound, 7-hydroxy-coumarin-3-carboxylic acid (7OH-C3CA), is known to be formed by the reaction of hydroxyl radicals (•OH) with its precursor, coumarin-3-carboxylic acid (C3CA). nih.govresearchgate.net This reaction is utilized as a probe to quantify the production of hydroxyl radicals during water radiolysis, particularly in studies related to the FLASH effect, where tissues are irradiated at ultra-high dose rates. nih.govresearchgate.netrsc.org

Researchers have evaluated the radiation chemical yields (G values) of 7OH-C3CA when irradiated with proton and carbon-ion beams, noting that the yield decreases at ultra-high dose rates. researchgate.netrsc.org This phenomenon is partly attributed to the depletion of oxygen and increased recombination of radicals. rsc.org Given its structure containing a hydroxyl group, it is plausible that this compound could also interact with reactive species generated during radiolysis. Future research could explore its potential as a radical scavenger or as a molecule whose degradation products could provide insight into radiolytic mechanisms, especially concerning sulfur-centered radicals.

Exploration as a Versatile Building Block for Novel Chemical Scaffolds

The demand for novel chemical scaffolds is immense, particularly in fields like drug discovery and materials science. Carboxylic acids are one of the largest and most widely used categories of building blocks for constructing compound libraries. enamine.net this compound, with its bifunctional nature and unique heterocyclic core, is an excellent candidate for exploration as a versatile building block.

Chemical suppliers emphasize the importance of bi- and trifunctional building blocks for creating scaffolds amenable to chemoselective modifications, such as those used in the synthesis of DNA-Encoded Libraries (DEL). enamine.net The thiolane ring provides a non-aromatic, sulfur-containing core that is distinct from more common oxygen (furan) or nitrogen (pyrrolidine) heterocycles. By analogy, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been patented as important precursors for medicinally relevant compounds, highlighting the value of such functionalized five-membered heterocyclic scaffolds. google.com The sulfur atom in the thiolane ring can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to scaffolds with unique biological activities or material properties.

Unexplored Synthetic Pathways and Derivatization Opportunities

While the core reactivity of a carboxylic acid is well-understood, its placement on a functionalized thiolane ring opens up unexplored synthetic possibilities. A significant area of opportunity lies in derivatization, not just for synthesis but also for analysis. The analysis of carboxylic acids by methods like liquid chromatography (LC) often faces challenges such as poor retention on reversed-phase columns and weak ionization in mass spectrometry (MS). nih.gov

Chemical derivatization can overcome these issues. nih.gov A common and effective strategy is amidation. nih.gov For this compound, this would involve coupling it with an amine, which can introduce a chromophore for UV detection or a readily ionizable group for MS.

Potential Derivatization Strategies for Analysis

Reaction Type Reagent Example Purpose Citation
Amidation 4-bromo-N-methylbenzylamine Enhances positive electrospray ionization and provides a bromine isotope pattern for clear MS/MS identification. tulane.edu
Amidation Thiourea-based reagents Enhances electrospray ionization response and generates specific product ions for sensitive MS/MS detection. nih.gov
Esterification Fluorescent diazoalkanes Introduces a fluorescent tag for detection, especially for non-chromophoric acids. thermofisher.com

| Conversion to Amine | Mono-N-(t-BOC)-propylenediamine | Converts the carboxylic acid to a primary amine, which can then be reacted with a wide range of amine-reactive probes. | thermofisher.com |

These derivatization methods, commonly applied to other carboxylic acids, represent immediate opportunities for developing robust analytical protocols for this compound and its metabolites. tulane.edunih.govthermofisher.com

Advanced Mechanistic Investigations and Catalytic System Compatibility

A deeper understanding of a molecule's potential requires advanced mechanistic investigations into its reactivity and its compatibility with catalytic systems. For this compound, such studies are currently absent from the literature but represent a rich area for future academic inquiry.

For instance, mechanistic studies on other complex cyclic carboxylic acids have revealed intricate reaction pathways. Research on a cyclopentene-based carboxylic acid inhibitor of human ornithine aminotransferase involved a combination of intact protein mass spectrometry, protein crystallography, kinetic studies, and computational pKa calculations to elucidate its mechanism of action. nih.gov Similar multi-faceted investigations could be applied to this compound to probe its reactivity, particularly the interplay between the hydroxyl, carboxyl, and thiolane sulfur functionalities.

Furthermore, its compatibility with various catalytic systems is unknown. The sulfur atom in the thiolane ring could potentially coordinate to metal centers, acting as either a supporting ligand or a catalyst poison. Mechanistic studies on ruthenium-catalyzed hydrogenation and dehydrogenative coupling reactions have explored the role of thioesters and thiols in the catalytic cycle. elsevierpure.com Investigating how this compound interacts with well-defined homogeneous catalysts (e.g., ruthenium or iron pincer complexes) or heterogeneous catalysts would be crucial for defining its synthetic utility and limitations. elsevierpure.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxythiolane-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound can be optimized using strategies analogous to cyclobutane or oxetane derivatives. For example, cyclization reactions involving thiolactone intermediates under controlled pH (e.g., acidic or basic conditions) are common. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., tetrahydrofuran vs. aqueous systems), and catalysts (e.g., Lewis acids) significantly impact yield and purity. Post-synthesis purification via recrystallization or chromatography is critical, as impurities from side reactions (e.g., ring-opening) can affect downstream applications .

Q. How should researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Stereochemical analysis requires a combination of NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for coupling constants and diastereotopic protons) and X-ray crystallography for absolute configuration determination. Comparative studies with structurally similar compounds like 3-Hydroxycyclobutanecarboxylic acid (C5_5H8_8O3_3, MW 116.12 g/mol) highlight the importance of chiral HPLC or polarimetry for enantiomeric excess validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data for analogous carboxylic acids (e.g., 3-hydroxypropanoic acid), researchers should:

  • Use impermeable gloves (nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of aerosols.
  • Store the compound in a cool, dry environment away from oxidizing agents. Emergency protocols include rinsing exposed skin/eyes with water for 15+ minutes and consulting toxicity databases (e.g., PubChem) for hazard statements .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions (e.g., pH, temperature), or cell line specificity. Researchers should:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized conditions (e.g., ISO guidelines).
  • Use orthogonal biological models (e.g., in vitro enzyme assays vs. in vivo models) to confirm activity. Cross-referencing with structurally related molecules, such as 3-Ethyloxetane-3-carboxylic acid (MW 130.14 g/mol), can clarify structure-activity relationships .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting sites for nucleophilic/electrophilic attack. For example, the carboxyl and hydroxyl groups’ charge distribution influences reactivity in esterification or amidation reactions. Molecular dynamics simulations further assess solvation effects and transition states, guiding experimental design. Validation against experimental data (e.g., IR spectra for functional groups) ensures accuracy .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

  • Methodological Answer : Contradictory spectral data may stem from tautomerism or solvent artifacts. Solutions include:

  • Recording NMR in deuterated solvents (e.g., D2_2O vs. CDCl3_3) to assess hydrogen bonding effects.
  • Comparing IR peaks with reference spectra from databases (e.g., PubChem InChIKey: PNVQKVUOLHLJTL-UHFFFAOYSA-N for analogous compounds).
  • Using 2D NMR techniques (HSQC, COSY) to resolve overlapping signals .

Q. What mechanistic insights can be gained from studying the acid-base behavior of this compound in aqueous systems?

  • Methodological Answer : Potentiometric titration can determine pKa values for the carboxyl (-COOH) and hydroxyl (-OH) groups, revealing protonation states under physiological conditions. Comparative studies with 3-hydroxyflavone derivatives show that electron-withdrawing substituents lower pKa, affecting solubility and bioavailability. Buffer selection (e.g., phosphate vs. Tris) must account for ionic strength’s impact on dissociation equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.